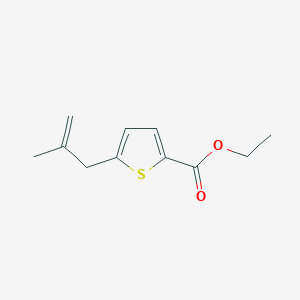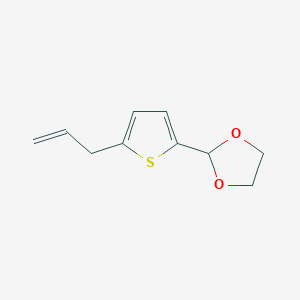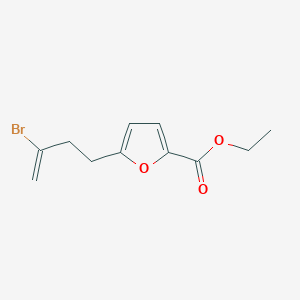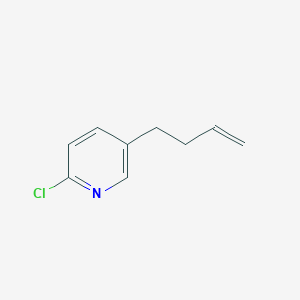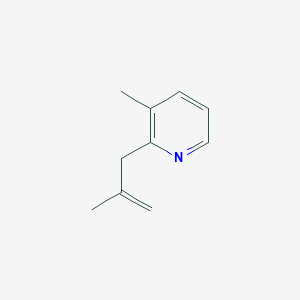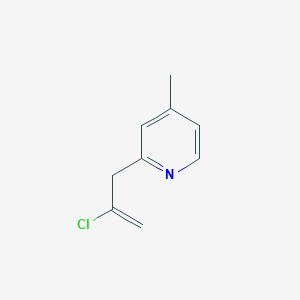
3-(3-Methyl-2-pyridyl)-1-propene
Descripción general
Descripción
3-(3-Methyl-2-pyridyl)-1-propene is a chemical compound that is commonly known as MPTP. This compound has been extensively studied due to its ability to induce Parkinson's disease in humans and animal models. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain.
Mecanismo De Acción
MPTP is metabolized by monoamine oxidase-B (MAO-B) in astrocytes to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This leads to the selective destruction of dopaminergic neurons in the substantia nigra of the brain, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease is characterized by a decrease in dopamine levels in the striatum of the brain. This leads to the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction, which contributes to the selective destruction of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP-induced Parkinson's disease is a widely used model for studying the disease's pathophysiology and testing potential therapies. The model is advantageous because it closely mimics the motor symptoms of Parkinson's disease in humans. However, the model has limitations, including the fact that it only models the motor symptoms of the disease and does not fully capture the non-motor symptoms.
Direcciones Futuras
Future research on MPTP should focus on developing new therapies for Parkinson's disease. This could involve the development of drugs that target the mitochondrial dysfunction and oxidative stress caused by MPTP. Additionally, future research should focus on developing new models for Parkinson's disease that capture the non-motor symptoms of the disease. Finally, research should focus on identifying new neurotoxins that can selectively destroy dopaminergic neurons, which could lead to the development of new models for Parkinson's disease.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied as a model for Parkinson's disease. The compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. MPTP-induced Parkinson's disease is a widely used model for studying the disease's pathophysiology and testing potential therapies.
Propiedades
IUPAC Name |
3-methyl-2-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-5-9-8(2)6-4-7-10-9/h3-4,6-7H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWVSGMJBPBFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295994 | |
| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2-pyridyl)-1-propene | |
CAS RN |
951886-84-3 | |
| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



